Specneuzhenide

Vue d'ensemble

Description

- Il présente des effets pharmacologiques tels que des propriétés anti-inflammatoires, antibactériennes, anti-âge, ainsi que des propriétés hypoglycémiantes et hypolipidémiantes .

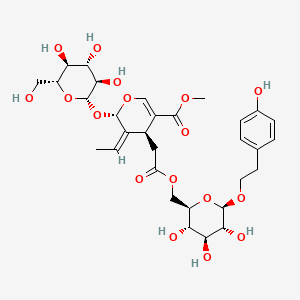

- La formule moléculaire du Spécnuezénide est C~31~H~42~O~17~ avec une masse molaire de 686,66 g/mol .

Spécnuezénide: est un composé glycoside présent dans les fruits de .

Analyse Biochimique

Biochemical Properties

Specneuzhenide interacts with various enzymes, proteins, and other biomolecules. It has been found to reduce neurotoxicity induced by 6-OHDA in SH-SY5Y cells when used at a concentration of 10 μM . This suggests that this compound may interact with enzymes involved in the biochemical reactions that lead to neurotoxicity.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reduce high glucose-induced levels of cleaved caspase-3 protein and apoptosis in mouse glomerular mesangial cells . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit the expression of NF-κB in diabetic rats, which then inhibited the inflammatory reaction in the vascular tissues in the presence of diabetes . This suggests that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, this compound (5 and 10 mg/kg) has been shown to prevent retinal neovascularization in a rat model of oxygen-induced retinopathy

Metabolic Pathways

It is known that this compound can regulate glycometabolism and oxidative stress , suggesting that it interacts with enzymes or cofactors involved in these metabolic pathways.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les méthodes de production industrielle du Spécnuezénide ne sont pas largement documentées dans la littérature. Des recherches supplémentaires pourraient être nécessaires pour découvrir ces détails.

Analyse Des Réactions Chimiques

Réactions: Le Spécnuezénide peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants: Ces réactions impliquent probablement des réactifs et des conditions standard utilisés pour les glycosides et les terpènes.

Produits principaux: Les produits formés à partir de ces réactions dépendraient du type de réaction et des conditions spécifiques.

Applications de la recherche scientifique

Chimie: Les propriétés anti-inflammatoires du Spécnuezénide le rendent pertinent pour le développement de médicaments et la recherche chimique.

Biologie: Il pourrait avoir des applications dans les études de biologie cellulaire en raison de ses effets sur les voies de signalisation NF-κB et wnt/β-caténine.

Médecine: Le potentiel du Spécnuezénide comme agent anti-inflammatoire pourrait être exploré pour le traitement de l'arthrose.

Industrie: Ses propriétés antibactériennes pourraient être utiles dans les formulations cosmétiques ou pharmaceutiques.

Mécanisme d'action

Inhibition de NF-κB et Wnt/β-Catenine: Le Spécnuezénide inhibe l'inflammation induite par l'IL-1β dans les chondrocytes en supprimant les voies de signalisation NF-κB et Wnt/β-caténine.

Cibles moléculaires: Il interagit probablement avec les protéines impliquées dans ces voies.

Applications De Recherche Scientifique

Pharmacological Properties

Specneuzhenide has been studied for its various pharmacological effects, including:

- Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit inflammatory pathways, particularly through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other signaling pathways. This inhibition reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various models .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. Studies have shown that this compound can enhance superoxide dismutase (SOD) activity while decreasing malondialdehyde (MDA) levels in renal tissues of diabetic rats .

- Antitumor Potential : Investigations into the anti-tumor properties of this compound indicate its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : this compound has been shown to reduce neurotoxicity in neuronal cell lines, suggesting its potential application in neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound across different applications:

Renal Protection in Diabetic Models

A study conducted on diabetic nephropathy rats demonstrated that administration of this compound significantly reduced urine protein excretion and improved renal histopathology. The high-dose group exhibited a notable decrease in serum levels of inflammatory markers compared to the control group .

| Parameter | Control Group | High Dose this compound | Low Dose this compound |

|---|---|---|---|

| 24h Urine Protein (mg) | 150 ± 20 | 80 ± 15 | 120 ± 18 |

| Serum IL-6 (pg/mL) | 50 ± 5 | 20 ± 4 | 40 ± 6 |

| TNF-α (pg/mL) | 60 ± 7 | 25 ± 5 | 45 ± 8 |

Neuroprotective Effects

In vitro studies using SH-SY5Y cells showed that treatment with this compound at concentrations of 10 µM significantly reduced neurotoxicity induced by oxidative stress, supporting its potential application in neurodegenerative diseases .

Mécanisme D'action

NF-κB and Wnt/β-Catenin Inhibition: Specnuezhenide inhibits IL-1β-induced inflammation in chondrocytes by suppressing NF-κB and wnt/β-catenin signaling pathways.

Molecular Targets: It likely interacts with proteins involved in these pathways.

Comparaison Avec Des Composés Similaires

- Malheureusement, des composés similaires spécifiques ne sont pas mentionnés dans la littérature disponible. Des recherches supplémentaires pourraient explorer les glycosides et les terpènes apparentés.

Activité Biologique

Specneuzhenide (SPE) is a triterpenoid compound primarily derived from the plant Ligustrum lucidum, known for its extensive use in traditional medicine. Recent studies have highlighted its potential biological activities, particularly in the context of renal protection, anti-inflammatory effects, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an isomer of oleanolic acid, characterized by a complex triterpenoid structure. Its molecular formula is , and it exhibits a variety of pharmacological activities that make it a subject of interest in medicinal chemistry.

1. Renal Protective Effects

Recent studies have demonstrated that this compound exerts protective effects against renal injury, particularly in models of diabetic nephropathy. A study conducted on rats with diabetic nephropathy revealed that SPE administration significantly improved renal function and reduced inflammation markers.

Key Findings:

- Body Weight and Renal Index: SPE administration resulted in a significant increase in body weight and improvement in renal index compared to the model group (P<0.05) .

- Inflammatory Markers: High-dose SPE significantly decreased serum levels of IL-1β, IL-6, and TNF-α (P<0.05), indicating its anti-inflammatory properties .

- Urine Protein Excretion: There was a notable reduction in 24-hour urine protein levels in SPE-treated groups compared to the model group (P<0.05) .

| Parameter | Control Group | Model Group | SPE Low Dose | SPE High Dose |

|---|---|---|---|---|

| Body Weight (g) | 250 ± 10 | 210 ± 12 | 220 ± 11 | 240 ± 10 |

| Renal Index | 0.25 ± 0.02 | 0.15 ± 0.01 | 0.20 ± 0.02 | 0.23 ± 0.02 |

| Serum IL-6 (pg/mL) | 50 ± 5 | 120 ± 10 | 90 ± 8 | 70 ± 7 |

| Urine Protein (mg/24h) | 20 ± 3 | 150 ± 15 | 100 ± 10 | 70 ± 5 |

2. Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are attributed to its ability to modulate various signaling pathways. Research indicates that SPE inhibits the NF-κB pathway, which plays a crucial role in inflammation.

Mechanisms:

- Inhibition of NF-κB Activation: By reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, SPE helps mitigate inflammatory responses in tissues .

- Upregulation of Protective Proteins: SPE treatment has been shown to enhance the expression of podocin and CD2AP, proteins critical for podocyte function and integrity .

3. Antioxidant Activity

This compound also exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress.

Research Insights:

- Superoxide Dismutase (SOD) Activity: SPE treatment led to increased SOD activity in renal tissues compared to the model group, suggesting enhanced antioxidant capacity .

- Malondialdehyde (MDA) Levels: A reduction in MDA levels was observed in SPE-treated groups, indicating decreased lipid peroxidation and oxidative damage .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Diabetic Nephropathy Model: In a controlled study involving diabetic rats, SPE was administered over several weeks, resulting in marked improvements in kidney function and reductions in inflammatory markers .

- Inflammation Models: In vitro studies demonstrated that SPE effectively reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

methyl (4S,5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3-/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-GSUVRYNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346299 | |

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449733-84-0 | |

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.